molecular formula C15H22N2O2S B2533718 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide CAS No. 2034571-66-7

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2533718
CAS No.: 2034571-66-7
M. Wt: 294.41
InChI Key: VNOXZOQNAYRQQP-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide (CAS 2034571-66-7) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a furan-2-carboxamide core linked to a piperidin-4-ylmethyl group that is further functionalized with a thiolan-3-yl moiety . The presence of the sulfur-containing thiolane ring contributes distinct electronic properties, while the overall architecture provides a favorable balance of lipophilicity and membrane permeability, which is particularly valuable for researching central nervous system (CNS) targets . This compound is part of a structural class investigated for its potential as a pharmacophore in developing ligands for G-protein coupled receptors (GPCRs) . Specifically, related furan-2-carboxamide analogues have been explored as potent and selective ligands for sigma receptors and as urotensin-II receptor antagonists, which are relevant to cardiovascular disease research . Furthermore, the structural features of this compound are similar to those in molecules studied for their ability to deplete oncogenic mutant p53 in cancer cells, suggesting potential research applications in oncology . It is available for research as a solid with a molecular formula of C15H22N2O2S and a molecular weight of 294.41 g/mol . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(14-2-1-8-19-14)16-10-12-3-6-17(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOXZOQNAYRQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.

    Attachment of the Furan Ring: The furan ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane and piperidine rings may play a role in binding to these targets, while the furan ring can participate in π-π interactions. The carboxamide group may form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Piperidine Substitution Carboxamide Group Key Features
N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide Thiolan-3-yl (tetrahydrothiophene) Furan-2-carboxamide Contains sulfur in the thiolan ring; potential for altered lipophilicity and metabolism.
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) 2-Phenylethyl Furan-2-carboxamide Phenethyl group enhances μ-opioid receptor affinity; high potency. Controlled under UN conventions.
Tetrahydrofuranylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide) 2-Phenylethyl Tetrahydrofuran-2-carboxamide Oxygen in the tetrahydrofuran ring reduces lipophilicity compared to furan analogs.
Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) 2-Phenylethyl Acrylamide α,β-unsaturated carbonyl group may increase reactivity and toxicity.
4-Fluoroisobutyrfentanyl (N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) 2-Phenylethyl Isobutyramide with 4-fluorophenyl Fluorine substitution improves metabolic stability and potency.

Pharmacological and Metabolic Considerations

  • Sulfur’s electronegativity (vs. oxygen in tetrahydrofuranylfentanyl) could alter electronic interactions with receptor residues .
  • Metabolism : Thiolan-containing compounds are prone to sulfoxidation and sulfone formation, which may generate active or toxic metabolites. This contrasts with furanylfentanyl, which undergoes oxidative defuranation and N-dealkylation .
  • Lipophilicity : The thiolan ring’s higher lipophilicity (logP ~1.5–2.0) compared to tetrahydrofuran (logP ~0.5) could enhance blood-brain barrier penetration but increase off-target effects .

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
CAS Number 2415564-74-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiolan and piperidine moieties may enhance the compound's ability to modulate biological pathways, potentially affecting neurotransmitter systems or other cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, derivatives containing the furan and piperidine structures have shown inhibition of cancer cell proliferation in specific assays. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures might provide neuroprotective benefits. They could potentially modulate neuroinflammatory pathways or protect against oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of thiolan-containing compounds against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at low concentrations, indicating strong antimicrobial potential.
  • Anticancer Activity Assessment :
    • A screening of various furan derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines. This compound was among those tested, showing promising results.
  • Neuroprotection in Animal Models :
    • In vivo studies assessed the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results suggested a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals.

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